Methyl 1-aminocyclopropanecarboxylate
Overview
Description
Methyl 1-aminocyclopropanecarboxylate (Methyl-ACC) is a methylated 1-aminocyclopropanecarboxylate which is produced in plants by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACC synthase) .
Synthesis Analysis
Methyl-ACC is identified as a structural analog of ACC, the substrate of the ethylene biosynthesis key enzyme ACC oxidase (ACO) . It’s a potential plant growth regulator (PGR) for the agricultural and postharvest industries .Molecular Structure Analysis
The molecular structure of Methyl-ACC is available in the NIST Chemistry WebBook .Chemical Reactions Analysis
Methyl-ACC triggers enhanced ethylene-related responses in plants similar to the effects of ACC . These responses include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .Scientific Research Applications
1. Agonist of Ethylene Response in Plants Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) has been identified as a structural analog of ACC, acting as an agonist of ethylene response in plants. This compound triggers enhanced ethylene-related responses, which are crucial for various plant processes .
Measurement of Chlorophyll Content
In scientific research, methyl-ACC is used in the measurement of chlorophyll content in plants. This application is essential for understanding plant physiology and assessing the impact of various treatments on plant health .
Plant Growth and Development Studies
The effects of methyl-ACC on restraining root elongation and increasing root hair number make it a valuable tool for studying plant growth and development .
Post-harvest Fruit Ripening
Methyl-ACC accelerates post-harvest fruit ripening in crops like tomatoes, making it significant for agricultural research and food industry applications .
Leaf Senescence Research
This compound is used to promote dark-induced leaf senescence in studies, providing insights into the aging process of plants .
Ethylene Production Analysis
Methyl-ACC can be used to analyze ethylene production in plants, which is vital for understanding stress responses and fruit ripening mechanisms .
Mechanism of Action
Target of Action
Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) is a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC), which is the direct precursor of the gaseous phytohormone ethylene . The primary target of methyl-ACC is the ethylene biosynthesis key enzyme ACC oxidase (ACO) .
Mode of Action
Methyl-ACC acts as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC .
Biochemical Pathways
Methyl-ACC affects the ethylene biosynthesis pathway . It leads to a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves . Ethylene regulates a myriad of physiological and developmental processes in plants, including seed germination, root growth and hair formation, nodulation, leaf expansion, organ senescence and abscission, fruit ripening, and responses to numerous stresses such as drought, flooding, high salinity, and low temperature .
Result of Action
Methyl-ACC triggers enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .
Safety and Hazards
properties
IUPAC Name |
methyl 1-aminocyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHMCEYIMFSLSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370671 | |
Record name | methyl 1-aminocyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72784-43-1 | |
Record name | Methyl 1-aminocyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72784-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 1-aminocyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.